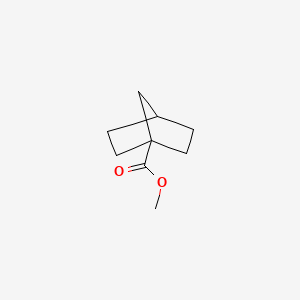
Methyl bicyclo(2.2.1)heptane-1-carboxylate
Katalognummer B1654414
Molekulargewicht: 154.21 g/mol
InChI-Schlüssel: ICBCULSDMSBNNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US09295981B2
Procedure details


In a pressure reactor made of stainless steel and having an internal volume of 50 ml, 0.025 mmol of [Ru(CO)3Cl2]2 as a ruthenium compound, 0.025 mmol of Co2(CO)8 as a cobalt compound, 0.25 mmol of trioctylammonium chloride as a halide salt, 2.0 mmol of triethylamine as a basic compound, 0.25 mmol of p-cresol as a phenolic compound, and 0.25 mmol of dichloromethane as an organic halide were introduced and mixed at room temperature, and thus a catalyst system was obtained. 5.0 mmol of norbornene and 5.0 mL of methyl formate were added to this catalyst system, subsequently the reactor was purged with nitrogen gas at 0.5 MPa, and the system was maintained for 15 hours at 120° C. Thereafter, the reactor was cooled to room temperature, and the pressure was released. A portion of the remaining organic phase was withdrawn, and the components of the reaction mixture were analyzed by using gas chromatography. According to the analysis results, the amount of methyl norbornane monocarboxylate produced by the reaction was 8.60 mmol (yield in terms of norbornene 86.0%).
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





[Compound]
Name
[Ru(CO)3Cl2]2
Quantity
50 mL
Type
reactant
Reaction Step Five

[Compound]
Name
Co2(CO)8
Quantity
0.025 mmol
Type
reactant
Reaction Step Six


[Compound]
Name
halide salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight




[Compound]
Name
halide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers


|
REACTION_CXSMILES
|
[Cl-].C([NH+](CCCCCCCC)CCCCCCCC)CCCCCCC.C(N(CC)CC)C.C1C(O)=CC=C(C)C=1.ClCCl.[CH:45]12[CH2:51][CH:48]([CH2:49][CH2:50]1)[CH:47]=[CH:46]2.[CH:52]([O:54][CH3:55])=[O:53]>[Ru].[Co]>[C:45]12([C:52]([O:54][CH3:55])=[O:53])[CH2:51][CH:48]([CH2:49][CH2:50]1)[CH2:47][CH2:46]2 |f:0.1|
|
Inputs


Step One
[Compound]
|
Name
|
stainless steel
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
5 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C12C=CC(CC1)C2
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)OC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Ru]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Co]
|
Step Five
[Compound]
|
Name
|
[Ru(CO)3Cl2]2
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
[Compound]
|
Name
|
Co2(CO)8
|
|
Quantity
|
0.025 mmol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
|
Name
|
|
|
Quantity
|
0.25 mmol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].C(CCCCCCC)[NH+](CCCCCCCC)CCCCCCCC
|
Step Eight
[Compound]
|
Name
|
halide salt
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Nine
|
Name
|
|
|
Quantity
|
2 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Ten
|
Name
|
|
|
Quantity
|
0.25 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=CC=C1O)C
|
Step Eleven
|
Name
|
|
|
Quantity
|
0.25 mmol
|
|
Type
|
reactant
|
|
Smiles
|
ClCCl
|
Step Twelve
[Compound]
|
Name
|
halide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
were introduced
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
mixed at room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
thus a catalyst system was obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
subsequently the reactor was purged with nitrogen gas at 0.5 MPa
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Thereafter, the reactor was cooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A portion of the remaining organic phase was withdrawn
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
results
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C12(CCC(CC1)C2)C(=O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
